

# The Aminobenzimidazole SPR719: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SPR719   |           |
| Cat. No.:            | B3027779 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SPR719** is a novel aminobenzimidazole antibiotic with potent activity against a range of mycobacteria, including clinically important nontuberculous mycobacteria (NTM). It is the active moiety of the orally bioavailable prodrug, SPR720. This technical guide provides an in-depth overview of the chemical structure, mechanism of action, in vitro activity, and relevant experimental protocols for **SPR719**, designed to support further research and development efforts in the field of infectious diseases.

## **Chemical Structure**

**SPR719**, belonging to the aminobenzimidazole class of compounds, possesses a distinct chemical architecture that underpins its biological activity.

SMILES (Simplified Molecular Input Line Entry Specification):Cc1ccc(cc1)c2c(c(n[nH]2)N)C(=O)Nc3ccc(cc3)N4CCN(CC4)C(=O)CO

# **Mechanism of Action**

**SPR719** exerts its antibacterial effect by targeting bacterial DNA gyrase, an essential enzyme that controls DNA topology. Specifically, **SPR719** is an inhibitor of the ATPase activity of the DNA gyrase B (GyrB) subunit.[1][2][3] This mechanism is distinct from that of fluoroquinolone



antibiotics, which target the DNA gyrase A (GyrA) subunit.[1] By competitively inhibiting ATP binding to the GyrB ATPase domain, **SPR719** prevents the energy-dependent negative supercoiling of DNA.[3]

The inhibition of DNA gyrase by **SPR719** has several downstream consequences that ultimately lead to bacterial cell death. The immediate effect is the disruption of DNA replication and transcription, as the topological state of the bacterial chromosome cannot be properly maintained.[4] This leads to the accumulation of double-stranded DNA breaks, which can trigger the production of reactive oxygen species (ROS), further damaging cellular components and contributing to cell death.[4][5]

# **Signaling Pathway of SPR719 Action**

The following diagram illustrates the proposed signaling pathway for the antibacterial action of **SPR719**.





Click to download full resolution via product page

#### Mechanism of Action of SPR719

# In Vitro Activity of SPR719

**SPR719** has demonstrated potent in vitro activity against a broad panel of nontuberculous mycobacteria (NTM). The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data from various studies.

**Table 1: MIC Values of SPR719 against Nontuberculous** 

**Mycobacteria** 

| Organism                                | MIC Range<br>(μg/mL) | MIC₅₀ (μg/mL)  | MIC <sub>90</sub> (µg/mL) | Reference(s) |
|-----------------------------------------|----------------------|----------------|---------------------------|--------------|
| Mycobacterium<br>avium complex<br>(MAC) | 0.002 - 8            | 1 - 2          | 2 - 4                     | [6][7][8]    |
| Mycobacterium abscessus                 | 0.03 - 8             | 2              | 2 - 8                     | [6][7][9]    |
| Mycobacterium<br>kansasii               | 0.002 - 0.03         | <0.015 - 0.015 | 0.03 - 0.125              | [7][8][10]   |
| Mycobacterium fortuitum                 | 0.06 - 1             | 0.25           | 1                         | [7]          |
| Mycobacterium<br>marinum                | 0.12 - 1             | 0.5            | 0.5                       | [7]          |
| Mycobacterium<br>ulcerans               | 0.125 - 0.25         | N/A            | N/A                       | [7]          |

# Table 2: MBC Values of SPR719 against Nontuberculous Mycobacteria



| Organism                     | MBC Range<br>(μg/mL) | MBC9ο (μg/mL) | Reference(s) |
|------------------------------|----------------------|---------------|--------------|
| Mycobacterium avium          | 0.125 - 16           | 8 - 16        | [11]         |
| Mycobacterium intracellulare | 0.125 - 16           | 16            | [11]         |
| Mycobacterium abscessus      | 0.5 - 16             | 8             | [11]         |
| Mycobacterium massiliense    | 0.25 - 8             | 4             | [11]         |
| Mycobacterium<br>kansasii    | 0.031 - 16           | 0.5           | [11]         |

# **Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)**

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.





Click to download full resolution via product page

#### Experimental Workflow for MIC Determination

- Preparation of Bacterial Inoculum: A suspension of the test mycobacterium is prepared in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- Serial Dilution of SPR719: SPR719 is serially diluted in a 96-well microtiter plate containing
  the appropriate broth to achieve a range of concentrations.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.



- Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific mycobacterial species being tested.
- MIC Determination: The MIC is recorded as the lowest concentration of **SPR719** that completely inhibits visible growth of the organism.

# **Time-Kill Kinetics Assay**

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.





Click to download full resolution via product page

Experimental Workflow for Time-Kill Kinetics Assay



- Preparation of Bacterial Culture: A standardized inoculum of the test organism is prepared in a suitable broth.
- Addition of SPR719: SPR719 is added to the bacterial cultures at various multiples of its predetermined MIC (e.g., 1x, 4x, 8x MIC). A growth control with no antibiotic is also included.
- Incubation and Sampling: The cultures are incubated, and at specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed.
- Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
- Data Analysis: The results are plotted as the logarithm of CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.
   [12]

## **Pharmacokinetics**

The prodrug of **SPR719**, SPR720, is administered orally and is rapidly converted to the active moiety, **SPR719**.[13] Pharmacokinetic studies in healthy volunteers have shown that after oral administration of SPR720, **SPR719** reaches peak plasma concentrations in approximately 4 hours with a half-life of about 5 hours.[8] Importantly, **SPR719** demonstrates good penetration into pulmonary epithelial lining fluid and alveolar macrophages, which are key sites of mycobacterial infection.[8][13]

Table 3: Pharmacokinetic Parameters of SPR719 in Healthy Volunteers after Oral Administration of SPR720 (1000 mg once daily for 7 days)



| Parameter                        | Plasma | Epithelial<br>Lining Fluid<br>(ELF) | Alveolar<br>Macrophages<br>(AM) | Reference |
|----------------------------------|--------|-------------------------------------|---------------------------------|-----------|
| Cmax (ng/mL)                     | 4,315  | 5,429                               | 13,033                          | [13]      |
| AUC <sub>0-24</sub><br>(ng·h/mL) | 52,418 | 59,880                              | 128,105                         | [13]      |
| ELF/Plasma<br>Ratio (AUC)        | -      | 1.14                                | -                               | [13]      |
| AM/Plasma Ratio<br>(AUC)         | -      | -                                   | 2.44                            | [13]      |

# Conclusion

**SPR719** is a promising novel antibiotic with a distinct mechanism of action targeting the ATPase activity of bacterial DNA gyrase B. Its potent in vitro activity against a wide range of nontuberculous mycobacteria, coupled with favorable pharmacokinetic properties, supports its continued development for the treatment of NTM pulmonary disease. This technical guide provides a foundational resource for researchers and drug development professionals working to advance new therapies for these challenging infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]



- 4. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of DNA Double-Strand Break Formation in Gyrase Inhibitor-Mediated Killing of Nonreplicating Persistent Mycobacterium tuberculosis in Caseum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Aminobenzimidazole SPR719: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027779#what-is-the-chemical-structure-of-spr719]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com